1-Hexyl-3-methylimidazolium Bromide

Overview

Description

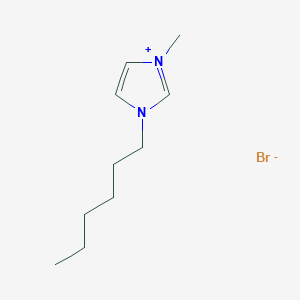

1-Hexyl-3-methylimidazolium bromide ([C6mim]Br) is a room-temperature ionic liquid (IL) belonging to the imidazolium family. Its structure consists of a 1-hexyl-3-methylimidazolium cation paired with a bromide anion, characterized by a six-carbon alkyl chain at the N1 position and a methyl group at N3 . This IL is widely recognized as a "designer solvent" due to its tunable physicochemical properties, such as low volatility, high thermal stability, and excellent solvation capabilities .

Key applications include its use in:

- Green chemistry: As a solvent for cellulose dissolution and organic synthesis .

- Biological studies: Investigating toxicity in aquatic organisms (e.g., Daphnia magna) .

- Material science: Modifying micellization behavior of surfactants and serving as a clay-swelling inhibitor .

- Analytical chemistry: Preconcentration of heavy metals and solvation studies with amino acids .

Its thermophysical properties, such as a glass transition temperature (Tg) of 216 K and conductivity of 1.1 × 10<sup>4</sup> S/cm, make it suitable for energy storage applications . Notably, [C6mim]Br is classified as non-hazardous under GHS guidelines, though thermal decomposition may release toxic gases .

Preparation Methods

1-Hexyl-3-methylimidazolium Bromide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-bromohexane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to achieve high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2.1. Ion Association and Conductivity

[HMIm]Br exhibits temperature- and concentration-dependent ion-pair formation in aqueous and organic mixtures:

Table 2: Thermodynamic Parameters in Aqueous Methylparaben Solutions (300.2–320.2 K)

| Parameter | Value (m) | Source |

|---|---|---|

| Ion association constant (K) | 0.12–0.18 L mol | |

| ΔG° (kJ mol) | +8.2 to +9.6 (endothermic) | |

| ΔH° (kJ mol) | +15.3 | |

| ΔS° (J mol K) | +24.1 |

-

Key Findings :

2.2. Solvent Interactions

[HMIm]Br forms hydrogen bonds and van der Waals interactions with polar solvents:

-

Radial distribution functions (RDFs) show strong Br-HO interactions (peak at 3.5 Å) .

-

In 2-butoxyethanol, ΔS° becomes more negative (-45 J mol K) due to structured solvent clustering .

3.1. Solvent for Biocatalysis

[HMIm]Br enhances enzyme stability and reaction yields in biodiesel production :

-

Lipase activity : Retains 85% efficiency after 5 cycles in transesterification .

-

Yield improvement : 30% higher compared to organic solvents .

Table 3: Performance in Supercapacitors

| Parameter | [HMIm]Br-Based Electrolyte | Conventional Electrolyte | Source |

|---|---|---|---|

| Specific capacitance | 220 F g | 150 F g | |

| Energy density | 35 Wh kg | 25 Wh kg | |

| Cycle stability (5k cycles) | 92% retention | 78% retention |

5.1. Ecotoxicology

6.1. Lactic Acid Extraction

-

Efficiency : 95% extraction from wine in 5 cycles using [HMIm]Br .

-

FTIR confirmation : C=O stretching (1740 cm) validates lactic acid recovery .

This synthesis of experimental data underscores [HMIm]Br’s versatility in chemical reactions, spanning synthesis, catalysis, and environmental applications. Its dual role as a solvent and catalyst highlights its importance in sustainable chemistry.

Scientific Research Applications

Chemical and Industrial Applications

1.1 Lactic Acid Recovery

One of the prominent applications of HMIMBr is in the recovery of lactic acid from organic waste materials. Recent studies have demonstrated that HMIMBr can selectively solvate and extract lactic acid from wine, a model system for organic waste. The ionic liquid was found to be miscible with lactic acid in all proportions, allowing for efficient extraction and subsequent recycling of the ionic liquid in multiple extraction cycles. This process not only enhances lactic acid recovery but also contributes to waste management by utilizing organic waste as a resource .

1.2 Shale Inhibition

HMIMBr has also been investigated for its potential as a shale inhibitor in oil drilling operations. Studies have shown that it effectively inhibits hydration processes, which can lead to shale instability during drilling. The ionic liquid's ability to adsorb onto shale surfaces through electrostatic interactions reduces water infiltration and swelling, thus enhancing the stability of shale formations .

Environmental Applications

2.1 Toxicological Studies

The environmental impact of HMIMBr has been assessed through various toxicological studies, particularly focusing on aquatic organisms such as Daphnia magna. Research indicates that HMIMBr can affect embryonic development and reproduction in these organisms. Acute exposure led to developmental abnormalities, while chronic exposure resulted in decreased survival rates and reproductive success at higher concentrations. These findings highlight the need for careful consideration of ionic liquids' ecological effects when applied in industrial processes .

2.2 Green Solvent Alternatives

As a green solvent, HMIMBr serves as an environmentally friendly alternative to traditional volatile organic solvents in various chemical processes. Its low vapor pressure and reduced toxicity make it suitable for applications where minimizing environmental impact is crucial. The use of ionic liquids like HMIMBr aligns with sustainable practices in chemical manufacturing and extraction processes .

Biological Applications

3.1 Drug Interaction Studies

Recent research has explored the interactions between HMIMBr and pharmaceutical compounds, such as methylparaben. Conductometric measurements and molecular dynamics simulations have been employed to study the thermodynamic properties and molecular interactions within aqueous solutions containing HMIMBr and methylparaben. These studies provide insights into how ionic liquids can influence drug solubility and stability, which is essential for developing effective pharmaceutical formulations .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which 1-Hexyl-3-methylimidazolium Bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions . In electrochemical applications, it enhances ionic conductivity and stability, improving the performance of devices like supercapacitors .

Comparison with Similar Compounds

Thermophysical and Structural Properties

The alkyl chain length and anion type significantly influence IL behavior. Key comparisons include:

- Alkyl Chain Effects : Longer chains (e.g., hexyl vs. butyl) lower Tg and increase hydrophobicity, enhancing micelle formation in surfactants . However, shorter chains (e.g., ethyl) in vinylimidazolium ILs improve performance as clay-swelling inhibitors .

- Anion Effects : Bromide-based ILs exhibit higher conductivity than iodide analogues due to smaller anion size and stronger ion-pair interactions .

Contradictory Trends

- Clay Inhibition : Shorter alkyl chains (ethyl) in vinylimidazolium ILs outperform hexyl chains in swelling inhibition , contrasting with antifungal activity trends.

- Thermal Stability : Symmetrical di-alkylimidazolium ILs (e.g., 1,2-bis(3-hexylimidazolium)ethane bromide) exhibit higher thermal stability (>300°C) compared to [C6mim]Br .

Biological Activity

1-Hexyl-3-methylimidazolium bromide (C6mimBr) is an ionic liquid (IL) that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and effects on biological systems. This article provides a comprehensive overview of the biological activity of C6mimBr, supported by research findings, case studies, and relevant data.

- Molecular Formula : C10H19BrN2

- Molecular Weight : 247.18 g/mol

- CAS Number : 85100-78-3

Antimicrobial Activity

C6mimBr exhibits significant antimicrobial properties, making it a candidate for various applications in medicine and environmental science.

The antimicrobial activity of C6mimBr is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydrophobic nature of the hexyl chain facilitates interaction with lipid membranes, while the imidazolium cation interacts with polar head groups, enhancing permeability and ultimately causing cell death .

Case Studies

- Bacterial Inhibition : A study demonstrated that C6mimBr effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% (v/v), indicating potent antibacterial activity .

- Fungal Activity : Research indicated that C6mimBr also exhibits antifungal properties against Candida albicans, with a notable reduction in fungal viability at concentrations as low as 0.25% (v/v) .

Effects on Plant Systems

C6mimBr has been studied for its effects on plant growth and development, particularly concerning root gravitropism.

Study Findings

A recent experiment evaluated the impact of C6mimBr on Arabidopsis thaliana seedlings. Results indicated that exposure to C6mimBr altered root growth patterns, enhancing root depth and biomass in treated plants compared to controls. This suggests potential applications in agriculture for improving nutrient uptake .

Toxicity and Biocompatibility

Despite its beneficial properties, the toxicity of C6mimBr is a critical consideration for its application.

Cytotoxicity Studies

Toxicity assessments have shown that while C6mimBr is effective against pathogens, it can exhibit cytotoxic effects on mammalian cells at higher concentrations. Research indicates that concentrations above 1% (v/v) can lead to significant cell viability loss in human fibroblast cell lines .

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 85 |

| 1.0 | 60 |

| 2.0 | 30 |

Environmental Impact

The environmental implications of using C6mimBr are also under investigation. Its biodegradability is a crucial factor in assessing its long-term environmental effects.

Biodegradation Studies

Preliminary studies indicate that C6mimBr can be biodegraded by specific microbial communities, reducing its potential ecological footprint. The degradation rates vary based on environmental conditions such as temperature and microbial diversity present in the ecosystem .

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing and purifying 1-hexyl-3-methylimidazolium bromide ([HMIM][Br])?

- Methodology : The compound is synthesized via quaternization of 1-methylimidazole with 1-bromohexane in isopropanol at 60°C for 24 hours. Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis.

- Post-reaction purification using diethyl ether or ethyl acetate to remove unreacted reagents and by-products .

- Vacuum drying to eliminate residual solvents, yielding a hygroscopic, viscous liquid.

- Data Table :

| Reaction Parameter | Condition |

|---|---|

| Solvent | Isopropanol |

| Temperature | 60°C |

| Duration | 24 hours |

| Purification | Diethyl ether wash |

| Yield | High (exact % not reported) |

Q. What safety protocols should be followed during handling and storage of [HMIM][Br]?

- Methodology :

- Handling : Use local exhaust ventilation and personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116 standard), goggles, and lab coats. Avoid skin/eye contact and inhalation .

- Storage : Seal containers under inert gas (e.g., nitrogen) to prevent moisture absorption. Store in cool (<25°C), ventilated areas away from strong oxidizers .

- Decomposition Risks : Thermal degradation releases toxic gases (e.g., HBr); use CO₂ or dry powder extinguishers for fires .

Q. How can researchers experimentally determine key physical properties (e.g., viscosity, solubility) of [HMIM][Br]?

- Methodology :

- Viscosity : Measure using a rotational viscometer at controlled temperatures (e.g., 35°C for analogous chloride salts ).

- Solubility : Test miscibility in polar solvents (water, methanol) and immiscibility in non-polar solvents (toluene, diethyl ether) via phase separation observations .

- Hygroscopicity : Monitor mass changes under controlled humidity using thermogravimetric analysis (TGA).

Advanced Research Questions

Q. How do reaction kinetics and vapor-liquid equilibrium (VLE) affect [HMIM][Br] synthesis efficiency?

- Methodology :

- Kinetics : Compressed CO₂ accelerates quaternization by enhancing reagent solubility and reducing viscosity. Rate constants can be derived via in situ FTIR or NMR monitoring .

- VLE Studies : Use static or dynamic methods to measure phase equilibria in solvent systems (e.g., acetone) to optimize reaction conditions and solvent recovery .

Q. What experimental approaches are used to measure thermodynamic properties like isobaric heat capacity (Cp) of [HMIM][Br]?

- Methodology :

- Cp Measurement : Utilize high-pressure calorimetry across isobars (0.1–16 MPa) and temperatures (303–393 K). Validate data against IAPWS-95 formulations (max deviation: 0.73%) .

- Correlation Equations : Develop polynomial models to predict Cp as a function of temperature and pressure .

Q. How can the ecotoxicological impact of [HMIM][Br] be assessed in aquatic environments?

- Methodology :

- Acute Toxicity : Conduct Daphnia magna assays to determine LC₅₀ values for embryonic development and reproduction inhibition .

- Chronic Toxicity : Expose aquatic organisms to treated/untreated ionic liquid solutions and analyze oxidative stress biomarkers (e.g., lipid peroxidation) .

- QSPR Modeling : Use quantitative structure-property relationships to predict toxicity based on alkyl chain length and cationic charge .

Q. What role does [HMIM][Br] play in transition metal catalysis, and how can solvent effects be optimized?

- Methodology :

- Catalytic Applications : Employ as a solvent in Heck reactions to enhance reaction rates and stabilize catalytic intermediates (e.g., Pd complexes) .

- Solvent Tuning : Modify polarity by pairing with co-solvents (e.g., acetonitrile) or varying anion composition (e.g., replacing Br⁻ with [NTf₂]⁻) to improve substrate solubility .

Q. Contradictions and Precautions

- Safety Classification : While some SDS classify [HMIM][Br] as non-hazardous (GHS), others emphasize precautionary measures due to incomplete toxicological data . Researchers should prioritize PPE and waste neutralization protocols.

- Thermal Stability : Conflicting decomposition temperatures in literature necessitate empirical validation via TGA-DSC before high-temperature applications .

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSUDDILQRFOKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047925 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-78-3 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.